molecular formula C5H13NO2 B1528712 4-Amino-1-methoxybutan-2-ol CAS No. 39754-69-3

4-Amino-1-methoxybutan-2-ol

Cat. No. B1528712
CAS RN: 39754-69-3
M. Wt: 119.16 g/mol
InChI Key: KYRDOZQCNGHFMM-UHFFFAOYSA-N
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Description

“4-Amino-1-methoxybutan-2-ol” is a chemical compound with the CAS Number: 39754-69-3 . It has a molecular weight of 119.16 and its IUPAC name is 4-amino-1-methoxy-2-butanol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “4-Amino-1-methoxybutan-2-ol” is 1S/C5H13NO2/c1-8-4-5(7)2-3-6/h5,7H,2-4,6H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Amino-1-methoxybutan-2-ol” is a liquid at room temperature . It has a molecular weight of 119.16 .

Scientific Research Applications

Stereochemical Influences on Biological Activity

One study explored the stereochemical aspects influencing anti-histaminic activity through the synthesis of isomeric aminobutenes derived from compounds similar to 4-Amino-1-methoxybutan-2-ol. The study involved the acid-catalyzed dehydration of related compounds, yielding isomers with established double bond positions and configurations. The anti-histaminic properties of these butenes were investigated to understand structural influences on biological activity (A. Casy & A. Parulkar, 1969).

Enzyme-catalyzed Syntheses

Another application involves enzyme-catalyzed syntheses, where a systems biocatalysis approach was used for the stereoselective synthesis of chiral compounds. This method employed a combination of aldol reactions and stereoselective transamination, demonstrating the compound's utility in producing amino acids, which are crucial for drug development and industrial applications (K. Hernández et al., 2017).

Analytical Applications in Pharmaceuticals

The compound has also been utilized in analytical chemistry, specifically in the determination of pharmaceutical dosage forms. A study reported a sensitive high-performance liquid chromatographic (HPLC) assay for analyzing related compounds in pharmaceutical formulations, highlighting its importance in quality control and drug development processes (J. D. De Marco et al., 1989).

Synthesis of Novel Amino Acids

Research into the total synthesis of unique amino acids like Adda, found in cyanobacterial hepatotoxins, has seen the use of related compounds. These synthetic efforts are crucial for understanding the structural and functional roles of such unique amino acids in biological systems (M. Namikoshi et al., 1989).

Biofuel Production

The compound has been implicated in biofuel research, particularly in the anaerobic production of biofuels like isobutanol. Engineered enzymes and pathways involving compounds similar to 4-Amino-1-methoxybutan-2-ol have been developed to achieve high yields and productivity under anaerobic conditions, addressing a critical obstacle in biofuel commercialization (S. Bastian et al., 2011).

Safety And Hazards

The safety information for “4-Amino-1-methoxybutan-2-ol” includes several hazard statements: H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-1-methoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-8-4-5(7)2-3-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRDOZQCNGHFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methoxybutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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